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Executive Summary: The First Covalent Probe for
TAIRE Kinases

FMF-04-159-2 is a first-in-class, covalent chemical probe designed to selectively inhibit CDK14
(Cyclin-Dependent Kinase 14) and the related TAIRE family kinases (CDK16, CDK17, CDK18).
[11[2]

Unlike conventional multi-targeted CDK inhibitors (e.g., AT7519, Dinaciclib) that indiscriminately
block cell-cycle CDKs (CDK1/2/4/6), FMF-04-159-2 exploits a unique non-catalytic cysteine
residue (Cys218 in CDK14) to achieve sustained, irreversible inhibition. This guide analyzes its
kinome selectivity, compares it with reversible alternatives, and details the experimental
protocols required to validate TAIRE-specific biology.

Key Technical Specifications
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Feature Specification

Primary Target CDK14 (1C50: 39.6 nM - NanoBRET)
Secondary Targets Pan-TAIRE (CDK16, CDK17, CDK18)
Mechanism Covalent Irreversible (Targeting Cys218)
Key Off-Target CDK2 (Reversible, IC50: 256 nM)

Washout-resistant (CDK14) vs. Washout-

Selectivity Filter -
sensitive (CDK2)

Kinome Selectivity & Performance Comparison

The utility of FMF-04-159-2 lies in its ability to distinguish TAIRE kinase function from the
"noise" of general CDK inhibition. The data below compares FMF-04-159-2 against its
reversible control (FMF-04-159-R) and its promiscuous parent compound (AT7519).

Table 1: Comparative Selectivity Profile (Cellular &
Biochemical)
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FMF-04-159-R
) FMF-04-159-2 (The ) AT7519 (Parent
Metric (Reversible
Probe) Scaffold)
Control)
) ) Reversible Reversible
Mechanism Covalent (Irreversible) » »
(Competitive) (Competitive)
CDK14 Potency
39.6 nM ~150 nM <10 nM
(NanoBRET)
CDK16 Potency
_ . 10 nM N/D <10 nM
(Biochemical)
CDK2 Potency (Off- <10 nM (High
256 nM 493 nM
Target) Potency)
o i TAIRE-Biased ) Pan-CDK / Multi-
Selectivity Profile Broad CMGC Family )
(CDK14/16/17/18) Kinase

Washout Behavior

Sustained Inhibition
(CDK14)

Rapid Recovery

Rapid Recovery

Cytotoxicity (HCT116)

Low (IC50 > 1 uM)

Low

High (IC50 ~130 nM)

Analyst Insight: The critical differentiator is not just the affinity, but the residence time. While

FMF-04-159-2 binds CDK2 reversibly (an off-target liability), it binds CDK14 covalently.[1][2][3]

This allows researchers to use a washout strategy (see Protocol B) to eliminate CDK2 inhibition

while maintaining CDK14 blockade, effectively "purifying" the phenotypic signal.

Table 2: KiNativ™ Profiling Data (1 uM, HCT116 Lysate)

Data derived from chemoproteomic profiling of the active kinome.

© 2026 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6886737/
https://www.medchemexpress.com/fmf-04-159-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Kinase Target

% Inhibition (FMF-04-159- e L
Classification

2)
CDK14 > 90% Primary Target (Covalent)
CDK16 > 90% TAIRE Family (Covalent)
CDK17 > 90% TAIRE Family (Covalent)
CDK18 > 90% TAIRE Family (Covalent)
CDK2 ~60-70% Reversible Off-Target
CDK10 ~50% Minor Off-Target
GSK3f3 <50% Spared (Unlike AT7519)

Mechanism of Action & Signaling Logic

To understand the experimental application of this probe, one must visualize the TAIRE

signaling node and the covalent engagement logic.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

TAIRE Kinase Complex

Cyclin Y /Y-L1
(Membrane Bound)

CDK14 (PFTK1)

Phosphorylates
(G2/M Transition)

Form Adduct

FMF-04-159-2 Covalent Complex

LRP6 Receptor (Electrophilic Acrylamide) (Irreversible)

+” Reversible Binding

(Washout Sensitive) Targeted Attack

/

..................... P

Reversible Off—Targe/t

CDK2

Wnt Signaling (No Cys218)

v
1
1
1
1
1
1
1
1
1
1
1
1
1

Priming 11,/
1
1
1
1
1
1
1
1
1
1
1

Cys218 Residue
(Unique to TAIRES)

Click to download full resolution via product page

Figure 1: Mechanism of Selectivity. FMF-04-159-2 achieves specificity by reacting with Cys218,
a residue present in TAIRE kinases (CDK14-18) but absent in CDK2. This covalent bond drives
the "pan-TAIRE" profile.

Experimental Protocols (Self-Validating Systems)

To ensure scientific rigor, you must control for the reversible CDK2 activity. The following
protocols are designed to isolate CDK14-specific effects.

Protocol A: The "Washout" Validation Assay

Objective: Distinguish between covalent (CDK14) and reversible (CDK2) phenotypes.
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Rationale: Since FMF-04-159-2 inhibits CDK2 reversibly but CDK14 irreversibly, washing the
cells removes the inhibitor from the CDK2 pocket but leaves it bound to CDK14.

e Seeding: Plate HCT116 (or relevant) cells in 6-well plates.
e Treatment: Treat cells with 1 uyM FMF-04-159-2 for 2 hours.
o Control Arm: Treat with DMSO.[4]
o Comparator Arm: Treat with 1 pM FMF-04-159-R (Reversible Analog).
e Washout Step (Critical):
o Aspirate media.
o Wash 3x with warm PBS (37°C).
o Add fresh, inhibitor-free media.
* Incubation: Incubate for an additional 4—8 hours.
» Readout:
o Western Blot: Probe for p-LRP6 (Ser1490) — a direct CDK14 substrate.
o Result Interpretation:
» Sustained p-LRP6 loss: Indicates CDK14 inhibition (Covalent).[1][2][5][3]

» Recovery of signal: Indicates CDK2 or reversible off-target effect.[1]

Protocol B: NanhoBRET™ Target Engagement

Objective: Quantify intracellular affinity (IC50) for CDK14 vs. CDK2.

o Transfection: Transfect HEK293T cells with N-terminal NanoLuc®-CDK14 or NanoLuc®-
CDKZ2 fusion vectors.
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o Tracer Addition: Add cell-permeable fluorescent tracer (e.g., Tracer K-5 or K-10) at
determined K_d_app concentration.

e Compound Dosing: Treat with FMF-04-159-2 (10-point dose response, 0 nM to 10 uM).
o Equilibration: Incubate for 2 hours at 37°C.
o Measurement: Measure BRET signal (Donor emission 460nm / Acceptor emission 618nm).
» Calculation:
o Convert BRET ratios to % occupancy.
o Fit to sigmoidal dose-response curve to determine 1C50.
o Expected Result: CDK14 IC50 = 40 nM; CDK2 IC50 = 250 nM.

Workflow Visualization: The Washout Strategy

This diagram illustrates the logical flow for validating CDK14-dependent phenotypes using the
FMF probe set.
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Figure 2: The Washout Strategy. This workflow is the gold standard for using FMF-04-159-2. By
washing out the compound, researchers can decouple the reversible toxicity of CDK2 inhibition
from the specific, covalent inhibition of CDK14.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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